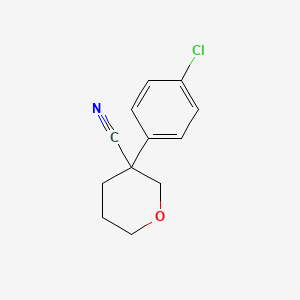

3-(4-chlorophenyl)oxane-3-carbonitrile

Description

3-(4-Chlorophenyl)oxane-3-carbonitrile is a bicyclic compound featuring a tetrahydropyran (oxane) ring substituted at the 3-position with a 4-chlorophenyl group and a nitrile moiety. Its molecular formula is C₁₂H₁₂ClNO, with a molecular weight of 233.69 g/mol. Key identifiers include:

- SMILES: C1OCCCC1(C1=CC=C(Cl)C=C1)C#N

- InChIKey: OFWXDGMOWXPNOA-UHFFFAOYSA-N .

Properties

Molecular Formula |

C12H12ClNO |

|---|---|

Molecular Weight |

221.68 g/mol |

IUPAC Name |

3-(4-chlorophenyl)oxane-3-carbonitrile |

InChI |

InChI=1S/C12H12ClNO/c13-11-4-2-10(3-5-11)12(8-14)6-1-7-15-9-12/h2-5H,1,6-7,9H2 |

InChI Key |

XVHUHGASAZHXGT-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(COC1)(C#N)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)oxane-3-carbonitrile typically involves the reaction of 4-chlorobenzaldehyde with a suitable tetrahydropyran derivative under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)oxane-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

Oxidation: Formation of 4-chlorobenzaldehyde or 4-chlorobenzoic acid.

Reduction: Formation of 3-(4-chlorophenyl)-tetrahydro-2h-pyran-3-amine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-chlorophenyl)oxane-3-carbonitrile has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)oxane-3-carbonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Oxane Carbonitriles

3-(4-Bromophenyl)oxane-3-carbonitrile

- Structure : Differs only in the halogen substituent (bromine instead of chlorine).

- Impact : The bromine atom increases molecular weight (278.14 g/mol) and lipophilicity (logP ≈ 2.8 vs. 2.5 for the chloro analog). This enhances membrane permeability but may reduce solubility .

- Reactivity : Bromine’s lower electronegativity compared to chlorine may slightly alter electronic effects on the oxane ring.

6,8-Dichloro-2-(4-chlorophenyl)-4H-chromen-4-one

- Structure : Chromene (benzopyran) core with multiple chloro substituents.

- Key Differences: The chromene system introduces aromaticity and planar geometry, contrasting with the non-aromatic oxane. This affects π-π stacking interactions in biological systems .

Epoxide and Oxirane Derivatives

3-(4-Chlorophenyl)-2-((cyclohexyl(phenyl)amino)methyl)oxirane-2-carbonitrile

- Structure : Epoxide (oxirane) ring with chlorophenyl and nitrile groups.

- Reactivity : The strained epoxide ring is highly reactive toward nucleophiles (e.g., in SN2 reactions), unlike the stable oxane ring. This makes epoxide derivatives more suitable for covalent binding in drug design .

- Biological Relevance : Epoxides are often intermediates in metabolic pathways, whereas oxanes are typically stable under physiological conditions.

Cytotoxic Halogenated Propenones

(E)-1-(4-Chlorophenyl)-3-p-tolylprop-2-en-1-on (Compound C1)

- Structure : Linear α,β-unsaturated ketone with 4-chlorophenyl and tolyl groups.

- Activity: Exhibited low cytotoxicity (LC₅₀ = 1,484.75 μg/mL) compared to brominated analogs (IC₅₀ = 100 μg/mL).

- Comparison : The oxane carbonitrile’s nitrile group may enhance interactions with biological targets (e.g., hydrogen bonding or dipole interactions) compared to ketone derivatives.

Octahydroquinoline Carbonitriles

4-(4-Bromophenyl)-8-methyl-2-oxo-octahydroquinoline-3-carbonitrile

- Structure : Fused bicyclic system with bromophenyl and nitrile groups.

- Biological Significance: Demonstrated cardiotonic and anti-inflammatory properties.

Pyridazine and Pyridine Carbonitriles

3-[(4-Chlorophenyl)sulfanyl]-6-phenylpyridazine-4-carbonitrile

Research Implications and Gaps

- Electronic Properties : Computational studies (e.g., DFT) on 3-(4-chlorophenyl)oxane-3-carbonitrile are lacking but could elucidate its reactivity and interactions, as seen in analogs like (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one .

- Biological Screening: Cytotoxicity and receptor-binding assays are needed to compare its activity with halogenated propenones and chromene derivatives.

- Synthetic Utility : The nitrile group’s versatility (e.g., in nucleophilic additions or cyclizations) remains underexplored, unlike chromene-3-carbonitriles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.